2,4-Dichloro-3-fluorobenzyl chloride

描述

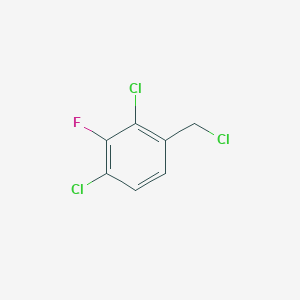

2,4-Dichloro-3-fluorobenzyl chloride (C₇H₄Cl₂F) is a halogenated aromatic compound featuring a benzyl chloride backbone with chloro substituents at positions 2 and 4 and a fluorine atom at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive benzyl chloride group (-CH₂Cl) and electron-withdrawing halogen substituents. The chlorine and fluorine atoms influence both the electronic properties of the aromatic ring and the steric environment, directing reactivity in subsequent chemical transformations .

属性

CAS 编号 |

1807053-37-7 |

|---|---|

分子式 |

C7H4Cl3F |

分子量 |

213.5 g/mol |

IUPAC 名称 |

1,3-dichloro-4-(chloromethyl)-2-fluorobenzene |

InChI |

InChI=1S/C7H4Cl3F/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 |

InChI 键 |

FRPOVSJQURKMFH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1CCl)Cl)F)Cl |

规范 SMILES |

C1=CC(=C(C(=C1CCl)Cl)F)Cl |

产品来源 |

United States |

相似化合物的比较

3-Chloro-4-fluorobenzoyl Chloride

- Structure : Benzoyl chloride (-COCl) with Cl at position 3 and F at position 4 (C₇H₃Cl₂FO) .

- Key Differences :

- Functional Group : The target compound has a benzyl chloride (-CH₂Cl), while this analog features a benzoyl chloride (-COCl). The latter is more reactive in acylation reactions due to the electron-deficient carbonyl group.

- Substituent Positions : The chlorine and fluorine are adjacent (positions 3 and 4), creating a meta/para substitution pattern, whereas the target compound has ortho (Cl-2) and para (Cl-4) chlorines with fluorine at position 3.

- Physical Properties : 3-Chloro-4-fluorobenzoyl chloride has a high melting point (222°C) compared to typical benzyl chlorides, which are often liquids at room temperature .

4-Methyl-3-(trifluoromethyl)benzoyl Chloride

- Structure : Benzoyl chloride with a methyl group at position 4 and a trifluoromethyl (-CF₃) group at position 3 (C₉H₆ClF₃O) .

- Key Differences :

- Electron Effects : The -CF₃ group is a stronger electron-withdrawing group than Cl or F, significantly deactivating the aromatic ring and directing electrophilic substitutions.

- Steric Impact : The bulky -CF₃ group increases steric hindrance compared to the smaller halogens in the target compound.

- Applications : Primarily used in specialty chemical synthesis, whereas benzyl chlorides like the target compound are more common in alkylation reactions .

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl Chloride

- Structure : A complex benzoyl chloride with a benzyl ether linkage (C₁₅H₁₀Cl₂F O₃) .

- Key Differences :

- Functionality : Contains an ether (-O-) and methoxy (-OCH₃) group, enhancing solubility in polar solvents compared to the purely hydrophobic target compound.

- Reactivity : The benzyl ether moiety may participate in nucleophilic substitutions, whereas the target’s benzyl chloride is more reactive in SN2-type alkylations .

2,4-Dichloro-5-fluorobenzoic Acid

- Structure : Benzoic acid derivative with Cl at positions 2 and 4 and F at position 5 (C₇H₃Cl₂FO₂) .

- Key Differences :

- Functional Group : The carboxylic acid (-COOH) group introduces acidity (pKa ~2.5–3.0), making it suitable for salt formation, unlike the neutral benzyl chloride.

- Substituent Orientation : Fluorine at position 5 creates a distinct electronic profile compared to fluorine at position 3 in the target compound .

Comparative Data Table

| Compound | Functional Group | Substituent Positions | Molecular Weight | Key Applications | Reactivity Notes |

|---|---|---|---|---|---|

| 2,4-Dichloro-3-fluorobenzyl chloride | Benzyl chloride | Cl-2, Cl-4, F-3 | 203.01 g/mol | Alkylation, intermediates | High SN2 reactivity |

| 3-Chloro-4-fluorobenzoyl chloride | Benzoyl chloride | Cl-3, F-4 | 207.00 g/mol | Acylation, pharmaceuticals | Electrophilic carbonyl |

| 4-Methyl-3-(trifluoromethyl)benzoyl chloride | Benzoyl chloride | CH₃-4, CF₃-3 | 222.60 g/mol | Specialty synthesis | Strong EWG, steric hindrance |

| 2,4-Dichloro-5-fluorobenzoic acid | Carboxylic acid | Cl-2, Cl-4, F-5 | 223.00 g/mol | Salt formation, agrochemicals | Acid-catalyzed reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。